FMOC-BETA-HYDROXY-DL-PHENYLALANINE
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Overview
Description
FMOC-BETA-HYDROXY-DL-PHENYLALANINE: is a derivative of phenylalanine, an essential amino acid. The compound is modified with a fluorenylmethyloxycarbonyl (FMOC) group, which is commonly used as a protecting group in peptide synthesis. The addition of a beta-hydroxy group to the phenylalanine structure introduces additional functional versatility, making it a valuable compound in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Solid-Phase Peptide Synthesis (SPPS): This method involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The FMOC group is used to protect the amino group of the amino acids during the synthesis. The beta-hydroxy group can be introduced through selective hydroxylation reactions.
Liquid-Phase Synthesis: This method involves the use of solution-phase chemistry to synthesize the compound. The FMOC group is introduced by reacting the amine group of phenylalanine with fluorenylmethyloxycarbonyl chloride (FMOC-Cl) in the presence of a base. The beta-hydroxy group can be introduced through hydroxylation reactions using appropriate reagents.
Industrial Production Methods: Industrial production of FMOC-BETA-HYDROXY-DL-PHENYLALANINE typically involves large-scale SPPS or liquid-phase synthesis. The choice of method depends on the desired purity, yield, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pH, and solvent, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The beta-hydroxy group can undergo oxidation to form a carbonyl group, resulting in the formation of FMOC-BETA-KETO-DL-PHENYLALANINE.
Reduction: The beta-hydroxy group can be reduced to form FMOC-BETA-HYDROXY-DL-PHENYLALANINE.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be used for oxidation reactions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used for reduction reactions.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products:
Oxidation: FMOC-BETA-KETO-DL-PHENYLALANINE.
Reduction: this compound.
Substitution: Various substituted derivatives of this compound.
Scientific Research Applications
Chemistry: FMOC-BETA-HYDROXY-DL-PHENYLALANINE is widely used in peptide synthesis as a building block for the preparation of complex peptides and proteins. Its unique functional groups allow for selective modifications and conjugations.
Biology: The compound is used in the study of enzyme-substrate interactions and protein folding. It serves as a model compound for understanding the role of hydroxylated amino acids in biological systems.
Medicine: this compound is used in the development of peptide-based drugs and therapeutic agents. Its ability to introduce hydroxyl groups into peptides enhances their solubility and bioavailability.
Industry: The compound is used in the production of peptide-based materials, such as hydrogels and nanomaterials, for various industrial applications. Its unique properties make it suitable for use in drug delivery systems and tissue engineering.
Mechanism of Action
FMOC-BETA-HYDROXY-DL-PHENYLALANINE exerts its effects through interactions with specific molecular targets and pathways. The FMOC group protects the amino group during peptide synthesis, allowing for selective deprotection and coupling reactions. The beta-hydroxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the overall structure and stability of peptides and proteins.
Comparison with Similar Compounds
FMOC-PHENYLALANINE: Lacks the beta-hydroxy group, making it less versatile in terms of functional modifications.
FMOC-BETA-KETO-DL-PHENYLALANINE: Contains a carbonyl group instead of a hydroxyl group, resulting in different chemical reactivity and properties.
FMOC-ALPHA-HYDROXY-DL-PHENYLALANINE: Contains a hydroxyl group at the alpha position, leading to different structural and functional characteristics.
Uniqueness: FMOC-BETA-HYDROXY-DL-PHENYLALANINE is unique due to the presence of both the FMOC protecting group and the beta-hydroxy group. This combination allows for selective modifications and enhanced functional versatility, making it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
749900-04-7 |
---|---|
Molecular Formula |
C24H21NO5 |
Molecular Weight |
403.4 |
Purity |
95 |
Origin of Product |
United States |
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